molecular formula C21H22N2O3 B8383967 1-Benzyl-5-ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidine-dione

1-Benzyl-5-ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidine-dione

Cat. No. B8383967
M. Wt: 350.4 g/mol
InChI Key: ZWJSLQFRQYUQIA-UHFFFAOYSA-N
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Patent
US06987114B1

Procedure details

5-Ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione and benzyl bromide were reacted by the same way with the example 1 to obtain the titled compound (285 mg, yield: 72.5%).
Name
5-Ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
72.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](=[O:19])[NH:5][C:6](=[O:18])[NH:7][C:8]=1[O:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1)[CH3:2].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[CH2:20]([N:7]1[C:8]([O:9][C:10]2[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=2)=[C:3]([CH2:1][CH3:2])[C:4](=[O:19])[NH:5][C:6]1=[O:18])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
5-Ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(NC(NC1OC1=CC(=CC(=C1)C)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(C(=C1OC1=CC(=CC(=C1)C)C)CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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